9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile
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Overview
Description
9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a spiro linkage, which connects two fluorene units through a single carbon atom, and is further functionalized with four cyano groups at the 3,3’,6,6’ positions. This structure imparts the compound with distinct electronic and photophysical properties, making it valuable in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile typically involves a multi-step process starting from commercially available fluorene derivatives. A common synthetic route includes:
Formation of the Spiro Linkage: This step involves the reaction of fluorene with a suitable spiro-forming reagent under controlled conditions to form the spirobifluorene core.
Functionalization with Cyano Groups:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of greener solvents and reagents are often employed to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the cyano groups, converting them to amines or other functional groups. Reagents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization. Halogenation, sulfonation, and nitration are typical examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to primary amines or other reduced forms.
Substitution: Introduction of various functional groups such as halides, nitro groups, or sulfonic acids.
Chemistry:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It is used in the development of advanced materials with specific electronic and photophysical characteristics.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging due to its strong fluorescence.
Drug Development: Its derivatives may serve as intermediates in the synthesis of pharmaceuticals with potential therapeutic applications.
Industry:
Optoelectronic Devices: Utilized in the fabrication of optoelectronic devices such as sensors and transistors.
Polymer Science: Incorporated into polymers to enhance their electronic properties and stability.
Mechanism of Action
The mechanism by which 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile exerts its effects is primarily related to its electronic structure. The spiro linkage and cyano groups influence the compound’s electron distribution, enhancing its ability to participate in electronic and photophysical processes. Molecular targets include various electronic devices and biological systems where the compound’s fluorescence and electronic properties can be exploited.
Comparison with Similar Compounds
9,9’-Spirobi[9H-fluorene]: Lacks the cyano groups, resulting in different electronic properties.
2,2’,7,7’-Tetrabromo-9,9’-Spirobi[9H-fluorene]: Contains bromine atoms instead of cyano groups, affecting its reactivity and applications.
9,9’-Spirobi[9H-fluorene]-2,2’,7,7’-tetraamine:
Uniqueness: 9,9’-Spirobi[9H-fluorene]-3,3’,6,6’-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly enhance its electron-withdrawing capability and influence its photophysical properties. This makes it particularly valuable in applications requiring strong electron acceptors and stable fluorescent materials.
Properties
IUPAC Name |
9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H12N4/c30-13-17-1-5-25-21(9-17)22-10-18(14-31)2-6-26(22)29(25)27-7-3-19(15-32)11-23(27)24-12-20(16-33)4-8-28(24)29/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXZEWKLXVHPBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C3=C(C24C5=C(C=C(C=C5)C#N)C6=C4C=CC(=C6)C#N)C=CC(=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00477612 |
Source
|
Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622011-35-2 |
Source
|
Record name | 9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00477612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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